An In-Depth Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine: Core Properties and Scientific Applications
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-phenylethylamine: Core Properties and Scientific Applications
This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-phenylethylamine, a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. We will delve into its fundamental physicochemical properties, established synthetic and resolution methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.
Introduction: The Significance of the α-Trifluoromethyl Amine Moiety
2,2,2-Trifluoro-1-phenylethylamine, CAS 51586-24-4, is a fluorinated analog of the well-known chiral building block, 1-phenylethylamine. Its structure is notable for the presence of a trifluoromethyl (CF₃) group at the α-position to the amine. This single structural modification imparts profound changes to the molecule's properties and is the primary driver of its scientific utility.
The CF₃ group is a powerful bioisostere for various functional groups, notably the methyl group and, in the context of the α-amino architecture, can serve as a proteolysis-resistant surrogate for an amide linkage. Its strong electron-withdrawing nature significantly lowers the basicity of the adjacent amine, altering its hydrogen bonding capabilities and overall pharmacokinetic profile. These characteristics make α-trifluoromethyl amines highly sought-after motifs in the design of novel therapeutics and agrochemicals. This guide will explore the foundational chemistry that allows researchers to harness the potential of this unique molecule.
Physicochemical and Safety Profile
Accurate characterization begins with a clear understanding of a compound's fundamental properties. While some experimental values for 2,2,2-Trifluoro-1-phenylethylamine are not widely published, a combination of vendor-supplied data and predictive modeling provides a reliable profile. The compound is often described as a colorless to yellow liquid or a solid, suggesting it is a low-melting solid at room temperature.[1][2]
Table 1: Physicochemical Properties of 2,2,2-Trifluoro-1-phenylethylamine
| Property | Value | Source(s) |
| CAS Number | 51586-24-4 | [1] |
| Molecular Formula | C₈H₈F₃N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Physical Form | Colorless to yellow liquid or solid | [1][2] |
| Boiling Point | 110-111 °C @ 40 Torr | |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ | |
| InChI Key | DZCAUMADOBDJJH-UHFFFAOYSA-N | [1] |
| SMILES | NC(C(F)(F)F)C1=CC=CC=C1 | [1] |
Safety and Handling
2,2,2-Trifluoro-1-phenylethylamine is classified as an eye irritant (H319) and requires appropriate personal protective equipment (PPE), including safety goggles and gloves, during handling.[3]
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GHS Pictogram: GHS07 (Exclamation mark)[3]
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Signal Word: Warning[3]
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Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3]
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Storage: Store in a refrigerator (+4°C) under an inert atmosphere.[2]
Synthesis and Chiral Resolution
The synthesis of this chiral amine is a critical step for its application. Both racemic preparation and subsequent resolution into single enantiomers have been established, providing access to optically pure material.
Racemic Synthesis via the Leuckart-Wallach Reaction
A convenient and high-yielding method for preparing racemic 2,2,2-trifluoro-1-phenylethylamine is the Leuckart-Wallach reaction.[4] This one-pot reductive amination procedure utilizes the readily available starting material, 2,2,2-trifluoroacetophenone, and ammonium formate, which serves as both the ammonia source and the reducing agent.
The choice of the Leuckart-Wallach reaction is advantageous due to its operational simplicity and the use of inexpensive reagents, making it scalable and cost-effective. The reaction proceeds by the initial formation of an imine or a related intermediate from the ketone and ammonia, which is then reduced in situ by formic acid (generated from ammonium formate).
Caption: Workflow for Enzymatic Kinetic Resolution.
Representative Experimental Protocol (Conceptualized from Kato et al.)[4]:
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Step 1: Substrate Preparation. Synthesize the racemic N-(2-chloroacetyl)-2,2,2-trifluoro-1-phenylethylamine by reacting the racemic amine with chloroacetyl chloride in the presence of a base.
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Step 2: Enzymatic Reaction. In a suitable organic solvent (e.g., diisopropyl ether), dissolve the racemic N-chloroacetamide substrate, an alcohol (e.g., n-amyl alcohol), and the Pseudomonas fluorescens lipase preparation.
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Step 3: Monitoring. Allow the reaction to proceed with stirring at a controlled temperature. Monitor the conversion (ideally to ~50%) by a suitable analytical method (e.g., chiral HPLC or GC).
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Step 4: Separation and Isolation. Once the desired conversion is reached, filter off the enzyme. Separate the resulting product ester from the unreacted N-chloroacetamide using column chromatography.
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Step 5: Deprotection. Hydrolyze the separated chloroacetamide and the product ester independently under basic or acidic conditions to liberate the corresponding free amines, yielding the resolved (R)- and (S)-enantiomers.
Spectroscopic and Structural Analysis
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Value | Rationale / Comments |
| ¹H NMR | -NH₂ | δ 1.5-2.5 ppm (broad singlet) | Amine protons are exchangeable and often appear as a broad signal. Integration = 2H. |
| -CH(NH₂)CF₃ | δ 4.2-4.5 ppm (quartet) | Benzylic proton, deshielded by the phenyl ring and CF₃ group. Coupled to the three fluorine atoms (³JHF ≈ 7-8 Hz). Integration = 1H. | |
| Aromatic -CH | δ 7.3-7.5 ppm (multiplet) | Standard aromatic region for a monosubstituted benzene ring. Integration = 5H. | |
| ¹³C NMR | -CF₃ | δ ~125 ppm (quartet) | Carbon is strongly coupled to fluorine (¹JCF ≈ 280-285 Hz). |
| -CH(NH₂)CF₃ | δ ~65 ppm (quartet) | Benzylic carbon coupled to fluorine (²JCF ≈ 30-35 Hz). | |
| Aromatic -C | δ 127-138 ppm | Multiple signals expected for the ipso, ortho, meta, and para carbons of the phenyl ring. | |
| ¹⁹F NMR | -CF₃ | δ -70 to -75 ppm (doublet) | Referenced to CFCl₃. The signal is split into a doublet by the adjacent benzylic proton (³JHF ≈ 7-8 Hz). |
| FTIR | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic for a primary amine (-NH₂). |
| C-H Stretch (Aromatic) | ~3030 cm⁻¹ | ||
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | ||
| C-F Stretch | 1100-1300 cm⁻¹ (strong, multiple bands) | Very strong and characteristic absorptions for the CF₃ group. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 175 | The parent ion should be visible. |
| Major Fragment | m/z = 106 ([M-CF₃]⁺) | Loss of the trifluoromethyl radical is a highly probable fragmentation pathway, yielding a stable [C₆H₅CHNH₂]⁺ fragment. |
Applications in Research and Development
The unique electronic properties and chirality of 2,2,2-trifluoro-1-phenylethylamine make it a valuable tool in several areas of chemical research.
Chiral Derivatizing and Resolving Agent
Enantiomerically pure 2,2,2-trifluoro-1-phenylethylamine is an excellent chiral derivatizing agent (CDA), particularly for the analysis of chiral carboxylic acids. The amine reacts with a racemic acid to form a pair of diastereomeric amides.
The key advantage here is the presence of the CF₃ group, which serves as a sensitive and clear reporter in ¹⁹F NMR spectroscopy. The fluorine nuclei in the two diastereomers exist in slightly different chemical environments, leading to two distinct signals (e.g., two doublets) in the ¹⁹F NMR spectrum. The enantiomeric excess (e.e.) of the original acid can be determined with high accuracy by simply integrating these two signals. This method is often superior to chiral chromatography as it provides a direct, primary method of analysis.
Chiral Building Block in Medicinal Chemistry
The trifluoromethyl-phenylethylamine scaffold is a privileged structure in drug discovery. The CF₃ group can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity through favorable electrostatic interactions. Furthermore, its ability to modulate the pKa of the amine allows for fine-tuning of a drug candidate's solubility and membrane permeability. Its structural relationship to endogenous neurotransmitters like phenylethylamine makes it an attractive starting point for developing new central nervous system (CNS) agents and other bioactive molecules.
Conclusion
2,2,2-Trifluoro-1-phenylethylamine stands as a testament to the power of fluorine in molecular design. Its synthesis via the robust Leuckart-Wallach reaction and its efficient resolution using lipase-catalyzed kinetic methods provide reliable access to this valuable chiral building block. While a lack of readily available public spectral data presents a minor challenge, its structure allows for confident prediction of its analytical characteristics. Its primary applications as a highly sensitive chiral derivatizing agent for ¹⁹F NMR analysis and as a precursor for novel pharmaceuticals underscore its importance. For scientists in drug discovery and asymmetric synthesis, a thorough understanding of the properties and protocols detailed in this guide is essential for leveraging the full potential of this versatile fluorinated amine.
References
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Kato, K., Gong, Y., Saito, T., & Kimoto, H. (2000). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Enantiomer, 5(2), 149-153. (Note: Full text not publicly available, information based on abstract). Available at: [Link]
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Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). Chemical Science. The Royal Society of Chemistry. Available at: [Link]
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Hoffman Fine Chemicals. (n.d.). 2,2,2-Trifluoro-1-phenylethylamine. Product Page. Retrieved January 2, 2026, from [Link]
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Dalvit, C., Flocco, M., Knapp, S., & Veronesi, M. (2002). ¹⁹F NMR: a valuable tool for the identification and characterization of ligands and their interactions with biological macromolecules. Journal of the American Chemical Society, 124(26), 7702–7709. Available at: [Link]
